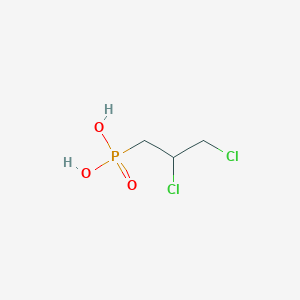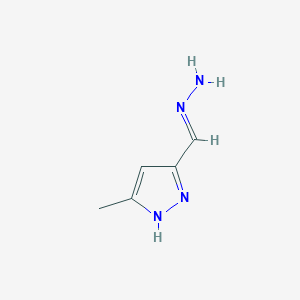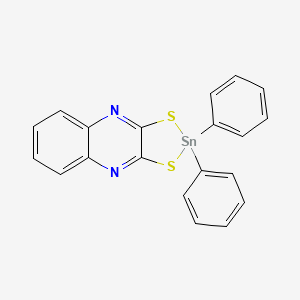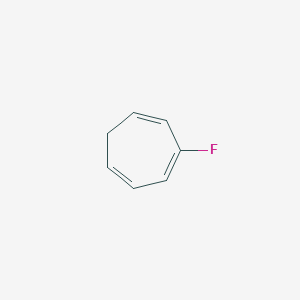
(2,3-Dichloropropyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dichloropropyl)phosphonic acid is an organophosphorus compound characterized by the presence of two chlorine atoms attached to a propyl chain and a phosphonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dichloropropyl)phosphonic acid typically involves the reaction of 2,3-dichloropropanol with phosphorous acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The general reaction scheme is as follows:
2,3-Dichloropropanol+Phosphorous acid→(2,3-Dichloropropyl)phosphonic acid+Water
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: (2,3-Dichloropropyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted propyl phosphonic acids.
Applications De Recherche Scientifique
(2,3-Dichloropropyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2,3-Dichloropropyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biochemical effects, depending on the specific enzyme targeted.
Comparaison Avec Des Composés Similaires
(2-Chloroethyl)phosphonic acid: Known for its use as a plant growth regulator.
(3-Chloropropyl)phosphonic acid: Similar structure but with only one chlorine atom.
(2,3-Dibromopropyl)phosphonic acid: Bromine atoms instead of chlorine.
Uniqueness: (2,3-Dichloropropyl)phosphonic acid is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where such properties are desired.
Propriétés
Numéro CAS |
78166-52-6 |
|---|---|
Formule moléculaire |
C3H7Cl2O3P |
Poids moléculaire |
192.96 g/mol |
Nom IUPAC |
2,3-dichloropropylphosphonic acid |
InChI |
InChI=1S/C3H7Cl2O3P/c4-1-3(5)2-9(6,7)8/h3H,1-2H2,(H2,6,7,8) |
Clé InChI |
WSCDSJRMAUQMNV-UHFFFAOYSA-N |
SMILES canonique |
C(C(CCl)Cl)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene](/img/structure/B14436437.png)


![7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol](/img/structure/B14436454.png)



![2-Methoxy-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14436470.png)

![(E)-1-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14436500.png)

![Ethanone, [(1-methylethyl)imino]diphenyl-](/img/structure/B14436510.png)
